An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-nitro-5-phenylpyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-nitro-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route and detailed characterization of the novel heterocyclic compound, 2-Amino-3-nitro-5-phenylpyridine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale and practical insights to ensure successful synthesis and validation.
Strategic Approach to Synthesis
The synthesis of 2-Amino-3-nitro-5-phenylpyridine is most strategically approached via a two-step process. Direct nitration of 2-amino-5-phenylpyridine is expected to predominantly yield the 2-amino-5-nitro-5'-phenylpyridine due to the directing effects of the amino group, making the desired 3-nitro isomer a minor product.[1] Therefore, a more regioselective strategy is proposed, commencing with the controlled bromination and subsequent nitration of 2-aminopyridine, followed by a palladium-catalyzed cross-coupling reaction.
This proposed pathway offers superior control over the regiochemistry of the nitration and leverages the versatility of the Suzuki-Miyaura coupling for the introduction of the phenyl group.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)
The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-amino-5-bromo-3-nitropyridine. This is achieved through a two-step sequence starting from 2-aminopyridine: bromination followed by nitration.
Protocol: Bromination of 2-Aminopyridine
This procedure is adapted from established methods for the halogenation of aminopyridines.[2]
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2-aminopyridine (10.0 g, 0.106 mol) in 100 mL of glacial acetic acid.
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Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add liquid bromine (5.4 mL, 0.106 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
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Work-up: Pour the reaction mixture into 500 mL of ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Isolation: The precipitated solid, 2-amino-5-bromopyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Protocol: Nitration of 2-Amino-5-bromopyridine
This protocol is based on established procedures for the nitration of halogenated aminopyridines.[3][4]
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (50 mL).
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Addition of Starting Material: Cool the sulfuric acid to 0 °C in an ice bath and slowly add the dried 2-amino-5-bromopyridine (10.0 g, 0.058 mol) in small portions, maintaining the temperature below 10 °C.
-
Nitration: To the cooled solution, add a pre-cooled mixture of concentrated nitric acid (4.4 mL, 0.07 mol) and concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2 hours.
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Work-up: Carefully pour the reaction mixture onto crushed ice (200 g).
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Isolation and Purification: The precipitated yellow solid, 2-amino-5-bromo-3-nitropyridine, is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral, and then dried. The crude product can be recrystallized from ethanol to afford the pure intermediate.
Step 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-3-nitro-5-phenylpyridine
The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the synthesized 2-amino-5-bromo-3-nitropyridine and phenylboronic acid.
Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To a 100 mL Schlenk flask, add 2-amino-5-bromo-3-nitropyridine (2.18 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and add 50 mL of ethyl acetate. Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, 2-Amino-3-nitro-5-phenylpyridine.
Workflow and Pathway Visualization
The synthetic pathway can be visualized as a two-step process, with the crucial formation of the halogenated and nitrated intermediate, followed by the carbon-carbon bond formation.
Caption: Synthetic workflow for 2-Amino-3-nitro-5-phenylpyridine.
Characterization of 2-Amino-3-nitro-5-phenylpyridine
Physical Properties
| Property | Predicted Value |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 160-170 °C |
| Solubility | Soluble in DMSO, DMF, and acetone; sparingly soluble in ethanol and methanol; insoluble in water. |
| Molecular Formula | C₁₁H₉N₃O₂ |
| Molecular Weight | 215.21 g/mol |
Spectroscopic Data
¹H NMR Spectroscopy
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Solvent: DMSO-d₆
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Predicted Chemical Shifts (δ, ppm):
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~8.8-9.0 (s, 1H): Proton at C6 of the pyridine ring, deshielded by the adjacent nitrogen and the electron-withdrawing nitro group.
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~8.2-8.4 (s, 1H): Proton at C4 of the pyridine ring, deshielded by the nitro group.
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~7.7-7.9 (m, 2H): Ortho-protons of the phenyl ring.
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~7.4-7.6 (m, 3H): Meta- and para-protons of the phenyl ring.
-
~7.0-7.2 (br s, 2H): Protons of the amino group.
-
¹³C NMR Spectroscopy
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Solvent: DMSO-d₆
-
Predicted Chemical Shifts (δ, ppm):
-
~158-160: C2 (carbon bearing the amino group).
-
~148-150: C5 (carbon bearing the phenyl group).
-
~140-142: C3 (carbon bearing the nitro group).
-
~135-137: C1 of the phenyl ring (ipso-carbon).
-
~130-132: C6.
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~128-130: C4 and C2'/C6' of the phenyl ring.
-
~126-128: C3'/C5' and C4' of the phenyl ring.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: KBr pellet
-
Predicted Major Peaks (cm⁻¹):
-
3450-3300: N-H stretching vibrations of the primary amine (two bands expected).
-
~3100: Aromatic C-H stretching.
-
~1620: N-H bending vibration.
-
~1580, 1480: Aromatic C=C and C=N stretching vibrations.
-
~1530, 1350: Asymmetric and symmetric N-O stretching vibrations of the nitro group.
-
~830: C-N stretching.
-
~760, 700: C-H out-of-plane bending for the phenyl group.
-
Mass Spectrometry
-
Technique: Electrospray Ionization (ESI-MS)
-
Predicted m/z:
-
[M+H]⁺: 216.07
-
[M+Na]⁺: 238.05
-
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Bromine: Highly corrosive and toxic. Handle with extreme care.
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with appropriate care to avoid contact with skin and eyes.
-
Palladium Catalyst: May be flammable and toxic.
-
Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 2-Amino-3-nitro-5-phenylpyridine. By employing a regioselective nitration of a brominated precursor followed by a Suzuki-Miyaura coupling, this approach is designed to maximize the yield of the desired isomer. The provided characterization data, while predicted, is based on sound spectroscopic principles and analysis of closely related structures, offering a reliable benchmark for the validation of the synthesized compound. This guide is intended to empower researchers in their efforts to synthesize and explore the potential applications of this and similar novel heterocyclic molecules.
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